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molecular formula C12H5Cl5 B1678578 2,3',4,4',5-Pentachlorobiphenyl CAS No. 31508-00-6

2,3',4,4',5-Pentachlorobiphenyl

Cat. No. B1678578
M. Wt: 326.4 g/mol
InChI Key: IUTPYMGCWINGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05145790

Procedure details

2',4,4',5,5'-pentachlorobiphenyl was prepared according to the standard procedure of Cadogan [J. I. G. Cadogan, J. Chem. Soc. (London), 1962, 4257-58]. Thus, 2,4,5-trichloroaniline (20 g, 0.1 mol) was dissolved in 1,2-dichlorobenzene (125 mL, 1.1 mol). t-Butyl nitrite (28.2 mL, 1.1 mol) was introduce to the stirred solution in three portions over 10 min. After 15 min the evolution of gas had subsided, and the reaction mixture was heated to reflux behind a safety shield for 90 min, and then stirred at ambient temperature for 12 h. The excess 1,2-dichlorobenzene was removed in vacuo and the residue containing the product was purified by filtration through silica gel following the method of E. K. Yau and J. K. Coward, Aldrichimica Acta, 1988, 21(4), 106-107, to give after crystallization from ethanol the title product (3 g, 9.3%). Mass spectrum: m/z at 324 for C12H5Cl5.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][C:3]=1N.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18].N(OC(C)(C)C)=O>>[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][C:3]=1[C:16]1[CH:17]=[C:12]([Cl:11])[C:13]([Cl:18])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)Cl)Cl
Name
Quantity
125 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
28.2 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux behind a safety shield for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The excess 1,2-dichlorobenzene was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue containing the product
FILTRATION
Type
FILTRATION
Details
was purified by filtration through silica gel following the method of E
CUSTOM
Type
CUSTOM
Details
Coward, Aldrichimica Acta, 1988, 21(4), 106-107, to give
CUSTOM
Type
CUSTOM
Details
after crystallization from ethanol the title product (3 g, 9.3%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)C1=CC=C(C(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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